2-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry, biological research, and industrial processes. This compound features a benzamide core substituted with chloro and fluoro groups, along with a furan and pyrazole moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide typically involves multiple steps:
Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the 5-(furan-2-yl)-1-methyl-1H-pyrazole intermediate. This can be achieved through the reaction of furan-2-carbaldehyde with hydrazine hydrate and methyl iodide under reflux conditions.
Benzamide Formation: The next step involves the acylation of the pyrazole intermediate with 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Final Coupling: The final step is the coupling of the benzamide with the pyrazole intermediate, which can be facilitated by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of alternative solvents and catalysts that are more environmentally friendly and cost-effective may be explored.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles.
Oxidation and Reduction: The furan and pyrazole moieties can undergo oxidation and reduction reactions, potentially altering the electronic properties of the compound.
Hydrolysis: The amide bond in the benzamide core can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the furan and pyrazole rings, leading to different derivatives.
Scientific Research Applications
2-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, especially those involving oxidative stress and inflammation.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity through halogen bonding, while the furan and pyrazole moieties can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide
- 2-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide
Uniqueness
Compared to similar compounds, 2-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is unique due to the presence of the 1-methyl-1H-pyrazole moiety, which can influence its electronic properties and biological activity. This structural difference can result in distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2/c1-21-14(15-3-2-6-23-15)8-11(20-21)9-19-16(22)12-5-4-10(18)7-13(12)17/h2-8H,9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIJFFKWLDJBQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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